1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one

Overview

Description

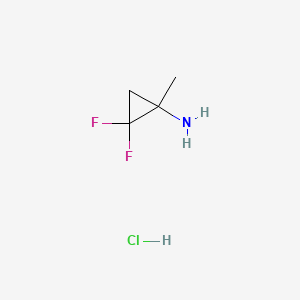

1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community. It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

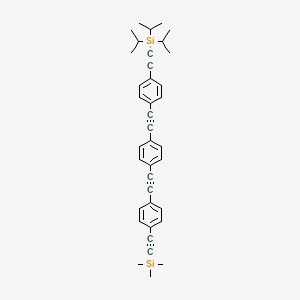

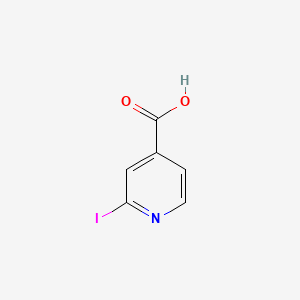

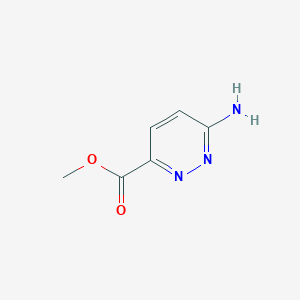

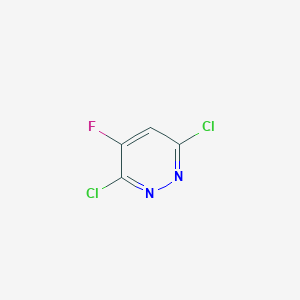

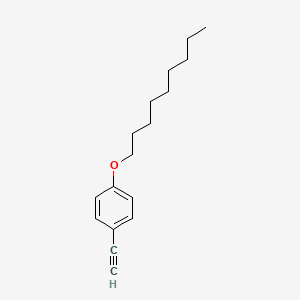

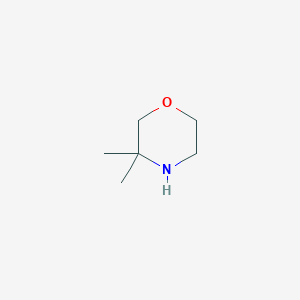

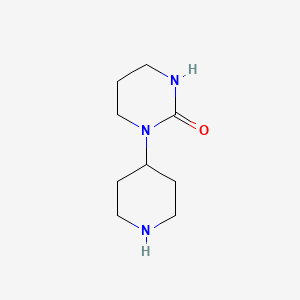

The molecular formula of the compound is C9H17N3O. The SMILES string representation is O=C(N1CC2=CC=NC=C2)N(CCC1)C3CCNCC3 . For a detailed molecular structure analysis, you may want to use specialized software or databases that can visualize the structure based on this information.Physical And Chemical Properties Analysis

The compound forms a solid . Its molecular weight is 183.25 g/mol. For a comprehensive analysis of its physical and chemical properties, you may want to refer to a detailed compound datasheet or material safety data sheet (MSDS).Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application : The compound has been used in the synthesis of novel derivatives with potential antimicrobial properties .

- Methods of Application : Novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1- (piperidin-4-yl)-1 H -benzo [ d ]imidazol-2 (3 H )-one in the presence of Ti (OiPr) 4 and NaBH 3 CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .

- Results : These compounds were screened for their antimicrobial activity and found to have promising antibacterial and antifungal activity .

-

Scientific Field: Computational Biology

- Application : The compound could potentially be used in molecular docking studies to design active agents against Helicobacter pylori infection .

- Methods of Application : While the specific methods of application aren’t detailed in the search results, molecular docking generally involves using computational modeling to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

- Results : The results of these studies were not available in the search results .

-

Scientific Field: Drug Design and Discovery

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Scientific Field: Pharmacology

- Application : Piperidine derivatives have shown biological effects on human health .

- Methods of Application : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Scientific Field: Phytochemistry

- Application : Piper species are aromatic plants used as spices in the kitchen, but their secondary metabolites have also shown biological effects on human health .

- Methods of Application : These plants are rich in essential oils, which can be found in their fruits, seeds, leaves, branches, roots, and stems. Some Piper species have simple chemical profiles, while others contain very diverse suites of secondary metabolites .

- Results : In traditional medicine, Piper species have been used worldwide to treat several diseases such as urological problems, skin, liver and stomach ailments, for wound healing, and as antipyretic and anti-inflammatory agents .

-

Scientific Field: Nanotechnology

- Application : While not directly related to “1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one”, silica-based nanoparticles have been used in various fields such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Methods of Application : The surface modification step is important in the various properties of the silica surface .

- Results : The overview indicated that the functionalization of the silica surface has significant effects on its applications .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H319, which means it causes serious eye irritation. The recommended precautionary measures are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

1-piperidin-4-yl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8/h8,10H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEZNOIZYDJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574618 | |

| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one | |

CAS RN |

61220-36-8 | |

| Record name | Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61220-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.